1,3-Dibenzyl-2-(5-bromo-2,4-dimethoxyphenyl)imidazolidine
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Overview
Description
1,3-Dibenzyl-2-(5-bromo-2,4-dimethoxyphenyl)imidazolidine is an organic compound with a complex structure that includes benzyl groups, a brominated dimethoxyphenyl ring, and an imidazolidine core
Preparation Methods
The synthesis of 1,3-Dibenzyl-2-(5-bromo-2,4-dimethoxyphenyl)imidazolidine typically involves multi-step organic reactions. One common method includes the reaction of 5-bromo-2,4-dimethoxybenzaldehyde with benzylamine to form an intermediate Schiff base, which is then cyclized to form the imidazolidine ring. The reaction conditions often involve the use of solvents like tetrahydrofuran (THF) and catalysts such as palladium or copper complexes .
Chemical Reactions Analysis
1,3-Dibenzyl-2-(5-bromo-2,4-dimethoxyphenyl)imidazolidine can undergo various chemical reactions, including:
Oxidation: This compound can be oxidized using reagents like potassium permanganate or chromium trioxide, leading to the formation of corresponding ketones or carboxylic acids.
Reduction: Reduction reactions can be carried out using hydrogen gas in the presence of palladium on carbon (Pd/C) to yield the corresponding amines.
Scientific Research Applications
1,3-Dibenzyl-2-(5-bromo-2,4-dimethoxyphenyl)imidazolidine has several applications in scientific research:
Chemistry: It is used as a building block in the synthesis of more complex organic molecules and as a ligand in coordination chemistry.
Biology: This compound is studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Research is ongoing to explore its potential as a therapeutic agent in various diseases.
Mechanism of Action
The mechanism of action of 1,3-Dibenzyl-2-(5-bromo-2,4-dimethoxyphenyl)imidazolidine involves its interaction with specific molecular targets. The brominated dimethoxyphenyl ring can interact with enzymes or receptors, potentially inhibiting their activity. The imidazolidine core may also play a role in stabilizing the compound’s interaction with its targets, leading to various biological effects .
Comparison with Similar Compounds
1,3-Dibenzyl-2-(5-bromo-2,4-dimethoxyphenyl)imidazolidine can be compared with other similar compounds such as:
1,3-Dibenzyl-2-(5-bromo-2-thienyl)imidazolidine: This compound has a thiophene ring instead of a dimethoxyphenyl ring, which may result in different chemical and biological properties.
1,3-Dibenzyl-2-(5-chloro-2,4-dimethoxyphenyl)imidazolidine: The presence of a chlorine atom instead of bromine can affect the compound’s reactivity and interactions with biological targets.
Properties
IUPAC Name |
1,3-dibenzyl-2-(5-bromo-2,4-dimethoxyphenyl)imidazolidine |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C25H27BrN2O2/c1-29-23-16-24(30-2)22(26)15-21(23)25-27(17-19-9-5-3-6-10-19)13-14-28(25)18-20-11-7-4-8-12-20/h3-12,15-16,25H,13-14,17-18H2,1-2H3 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
HSQJNLVMZSZAKG-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC(=C(C=C1C2N(CCN2CC3=CC=CC=C3)CC4=CC=CC=C4)Br)OC |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C25H27BrN2O2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
467.4 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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